molecular formula C7H5Cl2NO B8608142 2-(2,6-Dichloropyridin-3-yl)acetaldehyde

2-(2,6-Dichloropyridin-3-yl)acetaldehyde

Cat. No.: B8608142
M. Wt: 190.02 g/mol
InChI Key: LXPCAENGOHQZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichloropyridin-3-yl)acetaldehyde is a pyridine-derived aldehyde featuring a dichlorinated pyridine ring at the 2- and 6-positions and an acetaldehyde substituent at the 3-position. This compound is structurally characterized by its electron-withdrawing chlorine atoms, which enhance the electrophilicity of the pyridine ring and influence its reactivity in synthetic applications. Pyridine derivatives, including this compound, are valued in medicinal and agrochemical research due to their biological activity and versatility in organic synthesis .

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

2-(2,6-dichloropyridin-3-yl)acetaldehyde

InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(3-4-11)7(9)10-6/h1-2,4H,3H2

InChI Key

LXPCAENGOHQZHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CC=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Reactivity and Stability

  • Electrophilicity : The dichloropyridine moiety in 2-(2,6-Dichloropyridin-3-yl)acetaldehyde increases electrophilicity at the aldehyde group compared to simpler aldehydes like acetaldehyde, facilitating nucleophilic addition reactions .
  • Stability : Unlike malonaldehyde, which is stable for two years at -20°C , the stability of this compound is likely influenced by its aromatic system, though specific data are unavailable.

Research Findings and Gaps

  • Synthetic Utility : The compound’s aldehyde group enables condensation reactions, as seen in the synthesis of dual BAG3/HSP70 inhibitors .
  • Comparative Toxicity: While malonaldehyde is a known oxidative stress biomarker , the toxicity profile of this compound remains unstudied.
  • Analytical Challenges : Unlike acetaldehyde, the dichloropyridine derivative’s complex structure may reduce volatility, complicating gas-phase analysis .

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